2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Overview
Description
2-(5-isopropyl-2-methylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.136827821 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
2-(5-isopropyl-2-methylphenoxy)acetohydrazide and its derivatives have been synthesized and characterized for various applications. The synthesis involves reactions with different aromatic aldehydes, acids, and other agents, leading to a range of derivatives. These compounds are characterized using techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to determine their structure and purity (Dewangan et al., 2015); (Naseema et al., 2010); (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Activities
Derivatives of this compound have been evaluated for their analgesic and anti-inflammatory activities. In rodent studies, certain derivatives showed potent analgesic and anti-inflammatory effects, indicating their potential for development into therapeutic agents (Dewangan et al., 2015).
Nonlinear Optical Properties
Some hydrazones of this compound have been studied for their nonlinear optical properties using techniques like single-beam z-scan. These studies indicate potential applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Antimicrobial and Anthelmintic Evaluations
Several derivatives have been synthesized and tested for antimicrobial and anthelmintic activities. These studies have shown that certain compounds exhibit significant antibacterial, antifungal, and anthelmintic properties, suggesting their use in treating various infections (Fuloria et al., 2009); (Varshney et al., 2014).
Antibacterial and Antifungal Activities
The compounds derived from this compound have been shown to possess potent antibacterial and antifungal activities against various pathogens, indicating their potential as novel antimicrobial agents (Dahiya et al., 2006).
Properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)10-5-4-9(3)11(6-10)16-7-12(15)14-13/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYUYKCNODYMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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